2-乙基苯甲酸

描述

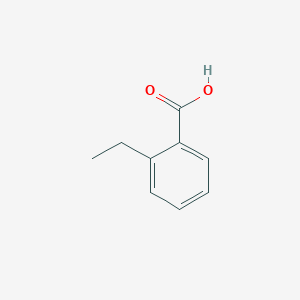

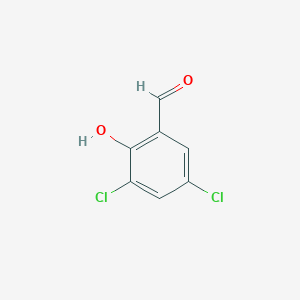

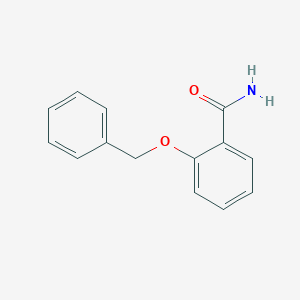

2-Ethylbenzoic acid is an organic compound with the molecular formula C9H10O2 . It has a molecular weight of 150.1745 g/mol . The IUPAC name for this compound is 2-ethylbenzoic acid .

Molecular Structure Analysis

The 2-Ethylbenzoic acid molecule contains a total of 21 bonds. There are 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group . The 2D chemical structure image of 2-Ethylbenzoic acid is also called skeletal formula, which is the standard notation for organic molecules .Physical And Chemical Properties Analysis

2-Ethylbenzoic acid is a white to off-white crystalline powder . It has a density of 1.1±0.1 g/cm3, a boiling point of 259.7±9.0 °C at 760 mmHg, and a flash point of 120.8±13.4 °C . It has 2 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .科学研究应用

污染物的光降解

2-乙基苯甲酸作为对羟基苯甲酸家族的一部分,参与了探索危险水体污染物的光降解的研究。具体而言,已经进行了关于对乙基对羟基苯甲酸等对羟基苯甲酸的光化学降解的研究,使用紫外C灯,既有又无过氧化氢。已经分析了这些反应的动力学和副产物,包括苯甲酸的羟基衍生物,以了解降解过程的效率和途径。这项研究对环境污染管理和水污染物的处理具有重要意义(Gmurek et al., 2015)。

制药工业中的合成过程

2-乙基苯甲酸在合成其他复杂化合物中也很重要。例如,已经对合成2,4,5-三氟苯甲酸进行了研究,这是制药和材料科学中有价值的合成中间体。合成涉及连续微流程,产生芳基格氏试剂,然后与CO2气体反应,2-乙基苯甲酸可能参与或具有类似应用(Deng et al., 2015)。

化学反应中的质子穿梭

在有机化学中,2-乙基苯甲酸衍生物,特别是2-芳基苯甲酸,被探索作为卤代苯与吲哚的芳基化反应中的质子穿梭体。已经比较了不同衍生物的效率,包括3-乙氧基-2-苯基苯甲酸,突出了2-乙基苯甲酸在促进选择性化学转化中的潜力(Pi et al., 2018)。

安全和危害

作用机制

Target of Action

It has been employed as a substrate for microbial asymmetric synthesis .

Mode of Action

It is known to participate in the synthesis of γ-lactones and bis(2-ethylbenzoyl)peroxide , suggesting it may interact with enzymes or other biological molecules to facilitate these reactions.

Biochemical Pathways

2-Ethylbenzoic acid is involved in the synthesis of γ-lactones and bis(2-ethylbenzoyl)peroxide

Pharmacokinetics

Its molecular weight of 1501745 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

It is known to be used in the synthesis of γ-lactones and bis(2-ethylbenzoyl)peroxide , which suggests it may have roles in various biochemical reactions.

属性

IUPAC Name |

2-ethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMMPMYKMDITEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901712 | |

| Record name | 2-Ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Ethylbenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

612-19-1, 28134-31-8 | |

| Record name | 2-Ethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028134318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

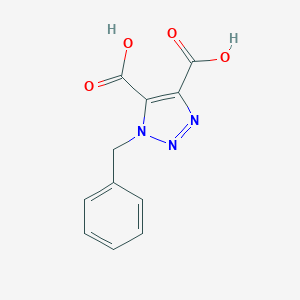

Q1: What is the significance of incorporating 2-ethylbenzoic acid into the structure of these novel VIM inhibitors?

A1: The research focuses on enhancing the efficacy of 1,2,4-triazole-3-thione based MBL inhibitors. Previous iterations, while showing broad-spectrum inhibition, suffered from limitations like poor cell penetration and susceptibility to hydrolysis []. Introduction of the 2-ethylbenzoic acid moiety aimed to address these limitations. Instead of a labile hydrazone-like bond, researchers incorporated a stable ethyl linkage provided by the 2-ethylbenzoic acid. This modification led to compounds with a narrower inhibition spectrum but significantly improved activity against VIM-type enzymes [].

Q2: How does the structure of the 2-ethylbenzoic acid containing inhibitors influence their interaction with VIM-type enzymes?

A2: Crystallographic studies of VIM-2 in complex with one of these novel inhibitors provided key insights. The 2-ethylbenzoic acid moiety, by replacing the hydrazone bond, contributes to a more stable interaction with the enzyme's active site []. Further research is needed to fully elucidate the specific interactions and binding modes.

Q3: What are the implications of the observed structure-activity relationships for future drug development efforts?

A3: This research highlights the importance of subtle structural modifications in drug design []. Replacing the hydrazone bond with the ethyl linkage provided by 2-ethylbenzoic acid led to improved activity against VIM-type enzymes. This finding emphasizes the need for continued exploration of chemical modifications to existing scaffolds in the pursuit of more potent and selective MBL inhibitors. Future research should focus on optimizing these interactions to further enhance potency and selectivity while maintaining a favorable safety profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B181274.png)

![1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-](/img/structure/B181276.png)